molecular formula C10H13NOS2 B8272440 methyl N-(4-ethoxyphenyl)carbamodithioate CAS No. 13037-23-5

methyl N-(4-ethoxyphenyl)carbamodithioate

Cat. No.: B8272440
CAS No.: 13037-23-5
M. Wt: 227.4 g/mol
InChI Key: LMRCFYUILLMSDJ-UHFFFAOYSA-N
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Description

methyl N-(4-ethoxyphenyl)carbamodithioate is a chemical compound with the molecular formula C10H13NOS2 and a molecular weight of 227.351 g/mol . This compound is known for its unique structure, which includes a carbanilic acid core with dithio and p-ethoxy substituents, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(4-ethoxyphenyl)carbamodithioate typically involves the esterification of carbanilic acid derivatives. One common method is the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst . For this compound, the specific reaction involves the use of dithio-p-ethoxy carbanilic acid and methanol, catalyzed by sulfuric acid or tosic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain optimal reaction conditions and yield. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

methyl N-(4-ethoxyphenyl)carbamodithioate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dithio group into sulfoxide or sulfone derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl N-(4-ethoxyphenyl)carbamodithioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(4-ethoxyphenyl)carbamodithioate involves its interaction with specific molecular targets. The dithio group can form strong interactions with metal ions, making it useful in chelation therapy. The ester group can undergo hydrolysis to release the active carbanilic acid derivative, which can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • P-methoxy carbanilic acid, methyl ester : Similar structure but with a methoxy group instead of a dithio group.
  • Carbanilic acid, ethyl ester : Similar ester functionality but with an ethyl group instead of a methyl group.

Uniqueness

methyl N-(4-ethoxyphenyl)carbamodithioate is unique due to the presence of both dithio and p-ethoxy substituents, which impart distinct chemical and biological properties

Properties

CAS No.

13037-23-5

Molecular Formula

C10H13NOS2

Molecular Weight

227.4 g/mol

IUPAC Name

methyl N-(4-ethoxyphenyl)carbamodithioate

InChI

InChI=1S/C10H13NOS2/c1-3-12-9-6-4-8(5-7-9)11-10(13)14-2/h4-7H,3H2,1-2H3,(H,11,13)

InChI Key

LMRCFYUILLMSDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)SC

Origin of Product

United States

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